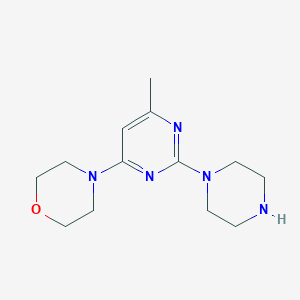

4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(6-methyl-2-piperazin-1-ylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-11-10-12(17-6-8-19-9-7-17)16-13(15-11)18-4-2-14-3-5-18/h10,14H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNVAVYYZCEPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and 1,3-diketones.

Substitution with Piperazine: The pyrimidine ring is then reacted with piperazine under suitable conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Attachment of Morpholine: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the piperazine-substituted pyrimidine is reacted with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or morpholine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the primary applications of this compound is in the field of oncology. Research has indicated that derivatives of pyrimidine, including this compound, can inhibit the Phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in various cancers. The inhibition of PI3K has been associated with reduced tumor growth and improved patient outcomes in clinical settings.

Case Study : A study published in Cancer Research demonstrated that a related compound effectively inhibited PI3K activity and led to decreased proliferation of cancer cells in vitro and in vivo models. The findings suggest that compounds like 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine could serve as foundational structures for developing potent anti-cancer agents .

Neurological Disorders

Research has also explored the potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as schizophrenia and depression, where modulation of neurotransmitter systems is crucial.

Case Study : In preclinical studies, derivatives similar to this compound showed promise in animal models for reducing symptoms associated with anxiety and depression by modulating serotonin receptors .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The incorporation of piperazine and morpholine moieties may enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains.

Case Study : A series of synthesized pyrimidine derivatives were tested against various bacterial strains, showing significant antibacterial activity, particularly against Gram-positive bacteria . This suggests that 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine could be further explored as an antimicrobial agent.

Data Tables

Wirkmechanismus

The mechanism of action of 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases, which are involved in cell signaling and growth, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables Highlighting Key Differences

Table 1: Structural and Functional Comparison of Pyrimidine-Based Analogs

Research Findings and Therapeutic Implications

- Antimalarial Activity : Compounds with pyridinyl substituents (e.g., Compound 77) show IC50 values <100 nM against Plasmodium falciparum, with in vivo efficacy in murine models .

- Kinase Selectivity : Sulfonamide and methylsulfonyl groups (e.g., CDD-1431, CAS 1146955-37-4) improve selectivity >100-fold for kinases like BMPR2 over off-targets .

- Antitubercular Optimization : Prodrug strategies () enhance bioavailability, reducing effective doses in TB-infected macrophages .

Biologische Aktivität

The compound 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic applications.

Molecular Details:

- Molecular Formula: C13H18N4O

- Molecular Weight: 250.31 g/mol

- IUPAC Name: 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine

Biological Activity

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, particularly in cancer research.

The mechanism of action involves the compound's ability to interact with specific receptors and enzymes. It acts as a modulator, potentially influencing signaling pathways critical for cell proliferation and survival. This interaction is hypothesized to be mediated through:

- Receptor Binding: The piperazine moiety enhances binding affinity to certain receptors.

- Enzyme Inhibition: The pyrimidine structure may inhibit enzymes involved in cancer cell metabolism.

Anticancer Activity

Several studies have indicated that 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine exhibits significant anticancer properties:

-

In vitro Studies:

- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

- IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics.

-

Mechanistic Insights:

- Flow cytometry analyses revealed that treated cells exhibited increased apoptosis, characterized by elevated caspase activity.

- Cell cycle analysis showed arrest at the G1 phase, suggesting that the compound interferes with cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HCT116 | 2.41 | G1 phase arrest |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although detailed toxicity profiles are still under investigation. Safety assessments indicate low toxicity in non-cancerous cell lines, making it a promising candidate for further development.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in combination with other chemotherapeutics. Results indicated enhanced efficacy when used alongside traditional agents, suggesting potential for combination therapy strategies.

Applications in Drug Discovery

The unique structural features of 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine make it a valuable scaffold for drug design:

- Lead Compound Development: Its activity against multiple cancer types positions it as a lead candidate for further optimization.

- Biochemical Assays: The compound is being investigated as a ligand in various biochemical assays to elucidate its interaction with specific molecular targets.

Q & A

Q. What are the standard synthetic routes for 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine, and how is structural confirmation achieved?

The compound is typically synthesized via multi-step protocols. Key methods include:

- Multicomponent Petasis reactions to assemble the pyrimidine-morpholine core, as demonstrated in derivatives with anti-inflammatory activity .

- Stepwise substitution reactions involving morpholine and piperazine precursors under reflux conditions (e.g., ethanol, 10 hours) .

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 1.20 ppm for methyl groups, δ 6.45–7.72 ppm for aromatic protons) and LCMS (e.g., [M+H]⁺ = 208) . IR spectroscopy further validates functional groups like amines and ethers .

Q. Which spectroscopic and chromatographic techniques are essential for purity assessment?

- High-Performance Liquid Chromatography (HPLC): Purity >98% is standard, as reported for morpholinopyrimidine derivatives .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

- Melting Point Analysis: Sharp melting ranges (e.g., 165–167°C) confirm crystalline purity .

Q. How is the compound’s solubility and stability characterized in biological assays?

- Solubility: Tested in DMSO or aqueous buffers (pH 7.4) for in vitro studies, with concentrations validated via UV-Vis spectroscopy .

- Stability: Assessed under physiological conditions (37°C, 24 hours) using LCMS to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from variations in:

- Assay conditions (e.g., cell lines, incubation times). For anti-inflammatory studies, IC₅₀ values should be compared using standardized protocols like COX-2 inhibition .

- Structural analogs: Subtle substituent changes (e.g., methoxy vs. nitro groups) significantly alter activity. Structure-Activity Relationship (SAR) studies are critical .

- Orthogonal assays: Cross-validate results with enzymatic (e.g., ELISA) and cellular (e.g., NF-κB luciferase) assays .

Q. What strategies optimize synthetic yield in multi-step reactions?

- Catalyst screening: Palladium catalysts improve coupling efficiency in pyrimidine ring formation .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature control: Reflux vs. microwave-assisted synthesis can reduce reaction times from hours to minutes .

- Workup protocols: Column chromatography with gradients (e.g., hexane/ethyl acetate) improves isolation of intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking: Predict binding affinities to targets like serotonin receptors or kinases using software (e.g., AutoDock) .

- Pharmacophore mapping: Identify critical motifs (e.g., morpholine oxygen for hydrogen bonding) .

- ADMET prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.